1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate
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Overview
Description
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is a synthetic glucocorticoid compound. It is an impurity of Triamcinolone Acetonide, a widely used corticosteroid for treating various skin conditions and allergies . The compound is known for its stability and hygroscopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone AcetonideSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This regulation leads to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used in medicine for its anti-inflammatory properties.
Triamcinolone Hexacetonide: Another derivative with similar therapeutic uses but different pharmacokinetic properties.
Triamcinolone Diacetate: Used for similar indications but with variations in solubility and duration of action.
Uniqueness
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is unique due to its specific structural modifications, which may influence its stability, solubility, and interaction with biological targets. These properties make it valuable for research and development in the field of corticosteroids .
Properties
IUPAC Name |
[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl)-2-oxoethyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRPIGEYGUQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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